![molecular formula C14H12Cl2N2S B5671187 N-benzyl-N'-(2,6-dichlorophenyl)thiourea](/img/structure/B5671187.png)
N-benzyl-N'-(2,6-dichlorophenyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of N-Benzyl-N'-(2,6-dichlorophenyl)thiourea derivatives involves several key steps, including the reaction of amino compounds with isothiocyanates. A study by Yusof et al. (2010) detailed the synthesis and characterization of thiourea derivatives, emphasizing spectroscopic techniques like IR, 1H, and 13C NMR for structural elucidation (Yusof, Jusoh, Khairul, & Yamin, 2010). These methods are crucial for confirming the successful synthesis and purity of the compounds.
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-Benzyl-N'-(2,6-dichlorophenyl)thiourea, has been thoroughly studied using X-ray diffraction and spectroscopic methods. Rauf et al. (2009) reported on the crystal structure, showing discrete molecules with typical bond lengths and angles for thiourea compounds. The study highlights the intramolecular and intermolecular hydrogen bonding that stabilizes the molecular conformation (Rauf, Bolte, & Rauf, 2009).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional group interactions. The green synthesis approach reported by Zhong et al. (2020) for producing N-substituted-benzene-1,2-diamines from N-substituted-2-nitroanilines showcases the reactivity of thiourea compounds under environmentally friendly conditions (Zhong, Cui, Yu, Wang, & Wang, 2020).
properties
IUPAC Name |
1-benzyl-3-(2,6-dichlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c15-11-7-4-8-12(16)13(11)18-14(19)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNLBFGQSIDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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